molecular formula C18H23ClN2O4S B4926122 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B4926122
M. Wt: 398.9 g/mol
InChI Key: VIFSGEGOHGQKJK-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound with a unique structure that includes a piperidine ring, a thiazolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylpiperidine to form an intermediate, which is then subjected to cyclization with thiazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of a piperidine ring, a thiazolidine ring, and a phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4S/c1-12-6-8-20(9-7-12)16(22)14-10-13(4-5-15(14)19)21-17(23)18(2,3)11-26(21,24)25/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFSGEGOHGQKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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